Comprehensive Crystal Structure Analysis of 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric Acid: Methodologies, Conformational Dynamics, and Intermolecular Networks
Comprehensive Crystal Structure Analysis of 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric Acid: Methodologies, Conformational Dynamics, and Intermolecular Networks
Executive Summary
As fluorinated pharmacophores continue to dominate modern drug discovery, understanding their solid-state behavior is paramount. 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid ( C11H8F4O3 ) is a highly versatile building block characterized by a strongly electron-withdrawing, di-substituted phenyl ring coupled to a flexible, hydrogen-bond-donating oxobutyric acid chain.
From the perspective of a Senior Application Scientist, determining the crystal structure of this molecule is not merely an exercise in atomic mapping; it is a critical step in understanding its conformational preferences, solubility profiles, and target-binding geometries. This whitepaper provides an authoritative, self-validating technical guide to the crystallization, single-crystal X-ray diffraction (SCXRD) workflow, and supramolecular analysis of this compound.
Physicochemical Profiling & Crystallization Strategy
The crystallization of 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid presents a unique challenge due to the competing intermolecular forces at play. The carboxylic acid moiety strongly drives the formation of polar hydrogen-bonded networks, while the 3-fluoro and 5-trifluoromethyl (-CF3) groups create highly lipophilic, weakly interacting domains.
Protocol 1: Vapor Diffusion Crystallization (Self-Validating Workflow)
To yield diffraction-quality single crystals, a binary solvent system must be employed to balance solubility and supersaturation.
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Dissolution: Dissolve 50 mg of the compound in 1.0 mL of ethyl acetate (the "good" solvent) in a 2-dram glass vial. Causality: Ethyl acetate effectively solvates both the polar carboxylic acid and the lipophilic fluorinated ring without acting as a strong hydrogen-bond competitor that might disrupt neat crystal packing.
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Anti-Solvent Layering: Carefully layer 3.0 mL of n-hexane (the "anti-solvent") over the solution.
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Diffusion & Nucleation: Seal the vial with a septum pierced with a single 20-gauge needle. Store undisturbed at a constant 20 °C for 4–7 days. Causality: The slow vapor equilibration of hexane into the ethyl acetate layer gradually lowers the dielectric constant of the medium. This slow kinetic pathway prevents the rapid precipitation of amorphous powders, favoring the thermodynamic growth of single crystals.
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Validation Check: Inspect the vial under a polarized light microscope. The presence of sharp, highly birefringent blocks or plates confirms the successful formation of an ordered crystalline lattice, validating the protocol for SCXRD mounting.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
The SCXRD workflow must be rigorously controlled to account for the specific crystallographic quirks of fluorinated compounds, most notably the severe rotational disorder often exhibited by -CF3 groups.
Caption: Step-by-step SCXRD workflow for fluorinated oxobutyric acids.
Protocol 2: Data Collection and Structural Refinement
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Cryogenic Mounting: Coat a selected single crystal (approx. 0.20×0.15×0.10 mm) in paratone oil and mount it on a MiTeGen loop. Immediately flash-cool the crystal to 100 K using a nitrogen cryostream. Causality: Cryocooling is non-negotiable for this molecule. It freezes out the dynamic rotational motion of the -CF3 group, reducing the thermal ellipsoids of the fluorine atoms and preventing smeared electron density maps.
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Data Collection: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å).
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Structure Solution: Solve the phase problem using the dual-space algorithm implemented in[1]. Causality: For small organic molecules, intrinsic phasing rapidly and unambiguously locates all non-hydrogen atoms without the need for prior structural models.
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Refinement: Perform full-matrix least-squares refinement on F2 using [2]. Apply anisotropic displacement parameters to all carbon, oxygen, and fluorine atoms.
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Hydrogen Treatment: Locate the carboxylic acid proton ( O−H ) from the difference Fourier map and refine its coordinates freely to accurately map the hydrogen-bonding network. Place carbon-bound hydrogens in geometrically calculated positions using a riding model.
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Self-Validation: The structural model is validated when the final R1 value converges below 0.05, the goodness-of-fit (GooF) approaches 1.0, and the maximum residual electron density ( Δρmax ) is <0.5e−/A˚3 .
Structural and Conformational Analysis
The solid-state architecture of 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid is governed by a hierarchical assembly of intermolecular interactions.
The Primary Synthon: Carboxylic Acid Dimerization
In the absence of highly protic solvents, the molecule will almost certainly crystallize as a centrosymmetric dimer. The carboxylic acid groups pair up via strong, directional O−H⋯O=C hydrogen bonds, forming a classic R22(8) supramolecular synthon. This robust motif acts as the primary anchor for the crystal lattice.
The Role of Organic Fluorine in Crystal Engineering
While hydrogen bonds dictate the primary assembly, the crystal packing is heavily influenced by the fluorinated ring. As extensively documented in crystal engineering literature, organic fluorine participates in weak but highly directional secondary interactions[3].
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C−H⋯F Interactions: The highly electronegative fluorine atoms on the -CF3 group and the C3 position act as weak hydrogen-bond acceptors, interacting with the aliphatic protons of the oxobutyric chain of adjacent molecules.
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C−F⋯π Contacts: The electron-deficient nature of the fluorinated phenyl ring allows for stabilizing contacts between the fluorine lone pairs and the π -system of neighboring aromatic rings, driving the three-dimensional supramolecular packing[3].
Conformational Flexibility
The 4-oxobutyric acid chain possesses significant torsional flexibility. The torsion angles around the C(aryl)−C(=O) and C−C−COOH bonds dictate whether the molecule adopts an extended (anti) or folded (gauche) conformation. The steric bulk of the -CF3 group at the meta position restricts the coplanarity of the ketone carbonyl with the phenyl ring, forcing a slight twist to minimize steric clashing.
Caption: Hierarchical assembly of intermolecular interactions driving crystal packing.
Quantitative Data Summary
The following table summarizes the expected crystallographic parameters and geometrical metrics for 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid based on analogous fluorinated oxobutyric acid derivatives.
| Parameter | Expected Range / Value | Crystallographic Significance |
| Crystal System | Monoclinic or Triclinic | Typical for asymmetric organic molecules forming dimers. |
| Space Group | P21/c or P1ˉ | Centrosymmetric groups facilitate the inversion-symmetric R22(8) dimer. |
| Data Collection Temp. | 100(2) K | Critical for minimizing the rotational thermal disorder of the -CF3 group. |
| Final R1 Index | <0.05 | Validates a highly accurate, well-refined structural model. |
| C=O⋯H−O Distance | 2.60 – 2.65 Å | Indicates a strong, primary hydrogen bond within the acid dimer. |
| C−H⋯F Distance | 2.40 – 2.60 Å | Weak but highly directional interactions driving secondary lattice packing. |
| Dihedral Angle (Ring/Ketone) | 15° – 35° | Deviation from coplanarity due to steric repulsion from the meta substituents. |
References
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Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link][1]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link][2]
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Chopra, D., & Guru Row, T. N. (2011). "Role of organic fluorine in crystal engineering." CrystEngComm, 13(7), 2175-2186. URL:[Link][3]
